Product packaging for R-Salsolinol(Cat. No.:CAS No. 38221-22-6)

R-Salsolinol

Cat. No.: B14114543
CAS No.: 38221-22-6
M. Wt: 260.13 g/mol
InChI Key: OGMGXKJQIOUTTB-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-Salsolinol is a chiral, endogenous tetrahydroisoquinoline derivative found in the human brain and various food sources . As a dopamine-derived compound, it serves as a crucial molecule for neuroscientists and pharmacologists studying dopaminergic systems and neurodegenerative processes. Its primary research value lies in its double-faced neurobiological potential, acting as both a neuroprotective agent and a neurotoxin depending on concentration and context . Key research applications include investigating its role in the pathogenesis of Parkinson's disease, given its structural similarity to the neurotoxin MPTP and its presence in the cerebrospinal fluid of Parkinsonian patients . Studies also explore its function as a prolactin-releasing factor in the neuroendocrine system, particularly during lactation . Furthermore, recent and promising research highlights the effectiveness of this compound against Trypanosoma cruzi , the parasite responsible for Chagas disease, suggesting its potential as a prototype for anti-parasitic drug design . Its mechanism of action is multifaceted; it is a known inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, by binding to the high and low affinity dopamine sites on the enzyme . It is metabolized in the brain through N-methylation and oxidation, leading to derivatives like N-methyl-(R)-salsolinol, which has been studied for its selective toxicity to dopamine neurons . This product, this compound, is provided for research use only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrNO2 B14114543 R-Salsolinol CAS No. 38221-22-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38221-22-6

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1

InChI Key

OGMGXKJQIOUTTB-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Br

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Br

Origin of Product

United States

Endogenous Biosynthesis and Stereoselective Formation of R Salsolinol

Enzymatic Pathways in Mammalian Brain Tissues

The enzymatic synthesis of (R)-Salsolinol in the mammalian brain points to the existence of a specific enzyme, often referred to as (R)-Salsolinol synthase. nih.govresearchgate.net This enzymatic route is crucial for understanding the stereoselective abundance of the (R)-enantiomer observed in brain tissues.

Characterization and Proposed Role of (R)-Salsolinol Synthase

The existence of an enzyme that selectively synthesizes the (R)-enantiomer of salsolinol (B1200041) has been proposed due to the observed prevalence of (R)-Salsolinol over the (S)-enantiomer in the human brain. nih.govfrontiersin.org Research has led to the isolation and characterization of an enzyme from rat brain that catalyzes the formation of (R)-Salsolinol from dopamine (B1211576) and acetaldehyde (B116499). researchgate.netacs.org This enzyme, identified as a ubiquitin-like protein, has a molecular weight of 8622.29 Da and consists of 77 amino acids. researchgate.netacs.org The discovery of this (R)-salsolinol synthase provides direct evidence for the enzymatic biosynthesis of (R)-Salsolinol. researchgate.net This enzyme is thought to play a significant role in the metabolism of catechol isoquinolines. researchgate.netimrpress.com

Substrate Specificity and Stereochemical Outcomes of Enzymatic Reactions

The (R)-Salsolinol synthase exhibits specificity for its substrates. nih.gov It utilizes dopamine, acetaldehyde, formaldehyde, and pyruvic acid to synthesize the corresponding tetrahydroisoquinoline derivatives. nih.gov However, it does not act on N-methyldopamine, adrenaline, noradrenaline, or L-DOPA. nih.gov The enzymatic reaction stereoselectively produces (R)-Salsolinol. imrpress.comimrpress.com Studies in rat brain have shown that the enzymatic production of (R)-Salsolinol is approximately 1.49 times greater than that of (S)-Salsolinol, highlighting the stereoselective nature of the enzyme. imrpress.comimrpress.comresearchgate.net

Non-Enzymatic Condensation Reactions in Biological Milieu

In addition to enzymatic synthesis, salsolinol can also be formed through non-enzymatic chemical reactions within the body.

Pictet-Spengler Condensation of Dopamine and Aldehydes

The non-enzymatic formation of salsolinol occurs via the Pictet-Spengler condensation reaction. researchgate.netresearchgate.net This reaction involves the condensation of dopamine with an aldehyde, most commonly acetaldehyde. nih.govresearchgate.net The process begins with the formation of a Schiff base intermediate from the reaction of dopamine and the aldehyde, which then undergoes cyclization to form the tetrahydroisoquinoline structure of salsolinol. researchgate.net This non-enzymatic pathway is significant as it can occur under physiological conditions in the presence of the necessary precursors.

Comparative Analysis of Enzymatic and Non-Enzymatic Contribution to R-Salsolinol Pool

Both enzymatic and non-enzymatic pathways contribute to the presence of salsolinol in the body, but their stereochemical outcomes differ significantly. The enzymatic pathway, through the action of (R)-Salsolinol synthase, is responsible for the stereoselective production of (R)-Salsolinol. nih.govimrpress.com In contrast, the non-enzymatic Pictet-Spengler reaction produces a racemic mixture of both enantiomers. nih.govacs.org

The predominance of the (R)-enantiomer in human brain tissue suggests that the enzymatic pathway is a major contributor to the salsolinol pool in this region. nih.govfrontiersin.org However, the detection of racemic salsolinol in biological fluids indicates that the non-enzymatic pathway is also active. helsinki.fi It is likely that both pathways coexist, with their relative contributions potentially varying depending on the specific tissue and local concentrations of substrates like dopamine and acetaldehyde. imrpress.comimrpress.com

Interactive Data Table: Comparison of Salsolinol Formation Pathways

FeatureEnzymatic SynthesisNon-Enzymatic Condensation (Pictet-Spengler)
Catalyst (R)-Salsolinol SynthaseNone (spontaneous reaction)
Substrates Dopamine, Acetaldehyde, Pyruvic Acid, FormaldehydeDopamine, Aldehydes (e.g., Acetaldehyde)
Product Primarily (R)-SalsolinolRacemic mixture of (R)- and (S)-Salsolinol
Stereoselectivity High (enantio-selective for R-form)None (produces a 1:1 mixture)
Location Predominantly in brain tissueOccurs in biological fluids where precursors are present

Factors Influencing this compound Synthesis in Specific Brain Regions

The synthesis of this compound within the central nervous system is not uniform and is influenced by several key factors, including the anatomical distribution of its precursors and the activity of relevant enzymes.

Substrate Availability: The primary determinant for salsolinol formation is the concentration of its substrates, dopamine and acetaldehyde. nih.gov Consequently, this compound and its metabolites are found in significantly higher concentrations in dopamine-rich areas of the brain. helsinki.fiuj.edu.plnih.gov The highest levels are consistently detected in the basal ganglia, particularly the striatum and the substantia nigra, followed by the hypothalamus. psu.eduhelsinki.finih.gov This suggests that the local availability of dopamine directly influences the rate of this compound synthesis. nih.govnih.gov

Regional Enzyme Activity: The distribution and activity of the enzymes involved in the synthesis and metabolism of this compound also play a crucial role. Salsolinol synthase activity is present in most regions of the rat brain but is notably higher in the striatum and substantia nigra. researchgate.netresearchgate.net Similarly, the enzyme N-methyltransferase, which metabolizes (R)-salsolinol, exhibits higher activity in the rat nigro-striatum compared to other brain regions. helsinki.fiuj.edu.pl This regional variation in enzyme activity contributes to the differential accumulation of this compound and its derivatives across the brain. For instance, studies in a rat model of Parkinson's disease showed that while salsolinol synthase activity increased in the striatum, it decreased in the hippocampus, cortex, and midbrain; conversely, salsolinol levels were significantly elevated in the midbrain. nih.gov

Research Findings on Salsolinol Synthase Activity and Salsolinol Levels in a Rat Model of Parkinson's Disease

This table summarizes the changes in salsolinol synthase activity and salsolinol levels in different brain regions of a 6-hydroxydopamine (6-OHDA) induced rat model compared to a control group.

Brain RegionChange in Salsolinol Synthase ActivityChange in Salsolinol LevelReference
StriatumIncreasedNot specified nih.gov
MidbrainReducedSignificantly Increased nih.gov
HippocampusReducedNot specified nih.gov
CortexReducedNot specified nih.gov

Ethanol (B145695) Consumption: The intake of ethanol can influence this compound synthesis by increasing the brain's concentration of acetaldehyde, a primary metabolite of alcohol and a key substrate for the Pictet-Spengler reaction. frontiersin.orgoup.com Chronic alcohol exposure has been shown to elevate salsolinol levels in several brain areas, including the striatum and hypothalamus. frontiersin.orgresearchgate.net However, the direct relationship between alcohol consumption and salsolinol formation remains a subject of ongoing research, with some studies showing no significant difference in salsolinol levels between alcoholics and control groups. psu.edunih.gov

Age: Age appears to be a factor influencing this compound levels in certain brain regions. A negative correlation has been observed between age and the levels of (R)-salsolinol and its metabolite, N-methyl-(R)-salsolinol, in the human striatum, including the caudate nucleus and putamen, as well as the substantia nigra. helsinki.fiuj.edu.plnih.gov

Concentration of this compound in Various Human Brain Regions

This table presents data on the typical concentrations of this compound found in different regions of the human brain, highlighting the prevalence in dopamine-rich areas.

Brain RegionTypical Concentration RangeKey ObservationReference
Basal Ganglia (Striatum)Highest ConcentrationsPresence linked to high dopamine levels. psu.eduhelsinki.fi
Substantia NigraHigh ConcentrationsA key site for dopamine production and this compound synthesis. psu.eduhelsinki.fi
HypothalamusSignificant ConcentrationsAnother dopamine-rich area with notable this compound levels. psu.edu
Frontal CortexDetectable LevelsLower than basal ganglia but still present. psu.edu

Metabolic Transformations and Catabolism of R Salsolinol

N-Methylation Pathways of R-Salsolinol

N-methylation is a critical step in the metabolism of this compound, leading to the formation of a key derivative, N-methyl-(R)-salsolinol. This process is catalyzed by specific enzymes with distinct characteristics and distribution.

The primary N-methylation pathway involves the enzymatic transfer of a methyl group to the nitrogen atom of the this compound molecule. This reaction converts this compound into 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, more commonly known as N-methyl-(R)-salsolinol nih.govwikipedia.org. This conversion is stereospecific, with studies indicating that N-methyltransferase catalyzes the N-methylation of the (R)-enantiomer of salsolinol (B1200041), but not the (S)-enantiomer nih.gov. The synthesis of N-methyl-(R)-salsolinol is considered a crucial bioactivation step, as this metabolite is implicated in various biological activities. researchgate.netnih.gov

The enzymatic conversion of this compound to its N-methylated form is carried out by N-methyltransferases. Research has identified a neutral N-methyltransferase that is particularly important in this process. nih.govresearchgate.net Studies in human brain homogenates have demonstrated N-methylation activity, suggesting the presence of N-methyltransferases with different optimal pH values, notably pH 7.0 and 8.4. nih.gov

The activity of these enzymes appears to be significant in certain pathological conditions. For instance, the activity of a neutral N-methyltransferase, using (R)salsolinol as a substrate, was found to be significantly increased in the lymphocytes of patients with Parkinson's disease compared to control subjects. nih.govresearchgate.net This suggests that altered enzymatic activity could lead to higher concentrations of N-methyl-(R)-salsolinol. researchgate.net

ParameterControl SubjectsParkinson's Disease Patients
Neutral N-Methyltransferase Activity (pmol/min/mg of protein) 18.9 +/- 15.0100.2 +/- 81.8

Data derived from studies on lymphocyte enzyme activity. nih.gov

Oxidative Metabolism of this compound and its Derivatives

Following N-methylation, this compound and its primary metabolite, N-methyl-(R)-salsolinol, can undergo oxidative metabolism. This process generates reactive species, including isoquinolinium ions.

N-methyl-(R)-salsolinol is oxidized to form the corresponding 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+) wikipedia.orgnih.govnih.gov. This oxidation can occur through both non-enzymatic autoxidation and enzymatic pathways. nih.govnih.gov The formation of this isoquinolinium ion is a significant metabolic event, as this charged quaternary molecule is a potent cytotoxic agent. nih.gov During the non-enzymatic oxidation of N-methyl-(R)-salsolinol into DMDHIQ+, there is a concurrent formation of hydroxyl radicals, which contributes to oxidative stress. nih.govnih.gov

Enzymatic oxidation of N-methyl-(R)-salsolinol is facilitated by amine oxidases. researchgate.net Studies suggest that N-methyl-(R)-salsolinol is metabolized by monoamine oxidases (MAO-A and MAO-B) or other amine oxidases sensitive to semicarbazide to produce the DMDHIQ+ ion. nih.govresearchgate.net (R)-salsolinol itself has been shown to be a more potent inhibitor of MAO-A than its (S)-enantiomer. nih.gov The involvement of these enzymes highlights a complex interplay where salsolinol and its derivatives can act as both substrates and inhibitors of key enzymes in monoamine metabolism. nih.gov

O-Methylation and Other Conjugation Pathways

In addition to N-methylation and oxidation, this compound can be metabolized through O-methylation, a common pathway for catechol compounds. This reaction is catalyzed by catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov (RS)-salsolinol acts as a competitive inhibitor of COMT. nih.gov

The O-methylation of salsolinol occurs primarily at the 7-position hydroxyl group, yielding salsoline (l-methyl-7-methoxy-6-hydroxy-l,2,3,4-tetrahydroisoquinoline). nih.gov There is a stereoselective preference in this reaction; the methylation of (R)-salsolinol is reported to yield mostly the 7-O-methyl derivative (approximately 88%), whereas the methylation of (S)-salsolinol produces nearly equal amounts of the 6- and 7-methyl ethers. nih.gov

Metabolic PathwayPrecursorKey Enzyme(s)Primary Metabolite(s)
N-Methylation (R)-SalsolinolN-MethyltransferaseN-Methyl-(R)-Salsolinol
Oxidation N-Methyl-(R)-SalsolinolAmine Oxidases (MAO-A/B), Autoxidation1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+)
O-Methylation (R)-SalsolinolCatechol-O-methyltransferase (COMT)Salsoline (7-O-methyl derivative)

Influence of Catechol-O-methyltransferase (COMT) on this compound Metabolism

Catechol-O-methyltransferase (COMT) plays a crucial role in the metabolism of catechol compounds, including this compound. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure of salsolinol. Both the (R)- and (S)-enantiomers of salsolinol can be metabolized by COMT, resulting in the formation of 6-methoxy-(R/S)-salsolinol and 7-methoxy-(R/S)-salsolinol nih.gov.

Research has indicated that salsolinol acts as a competitive inhibitor of COMT frontiersin.org. In vitro studies using rat brain COMT have demonstrated this inhibitory effect on the O-methylation of dopamine (B1211576) frontiersin.org. The methylation of salsolinol itself is a primary metabolic pathway wikipedia.orgnih.gov. It has been observed that racemic (RS)-salsolinol is primarily O-methylated at the 7-position to form salsoline (1-methyl-7-methoxy-6-hydroxy-1,2,3,4-tetrahydroisoquinoline) researchgate.net.

Interestingly, there appears to be a stereoselective preference in the COMT-mediated methylation of salsolinol enantiomers. The methylation of (S)-salsolinol is expected to produce nearly equal amounts of the 6- and 7-methyl ethers. In contrast, the methylation of (R)-salsolinol is reported to predominantly yield the 7-O-methyl derivative, accounting for approximately 88% of the methylated product researchgate.net. This highlights a significant difference in how the enzyme interacts with the two enantiomers.

Identification of Novel this compound Conjugates

In addition to methylation, this compound can undergo conjugation reactions, which are common pathways for the detoxification and excretion of xenobiotics and endogenous compounds. One such identified pathway is sulfoconjugation. A method has been developed to determine the levels of both free and sulfoconjugated enantiomers of salsolinol in human blood plasma nih.gov. This indicates that sulfation is a relevant metabolic pathway for both (R)- and (S)-salsolinol in the human body.

While the presence of sulfated conjugates of this compound has been established, the formation of other conjugates, such as glucuronides, is also a theoretical possibility for a molecule with hydroxyl groups. However, specific research detailing the glucuronidation of this compound is not extensively available in the reviewed literature.

Differential Metabolic Fate of R- and S-Salsolinol Enantiomers

The metabolic fate of R- and S-salsolinol exhibits notable differences, highlighting the stereoselectivity of the enzymes involved in their biotransformation. One of the most significant distinctions lies in their N-methylation. The N-methylation of salsolinol to N-methyl-salsolinol is a critical step that appears to be highly stereospecific. In human brain homogenates and in the rat brain, it has been shown that N-methyltransferase catalyzes the N-methylation of (R)-salsolinol, but not (S)-salsolinol nih.gov. This enzymatic selectivity leads to the formation of N-methyl-(R)-salsolinol, a compound that is further oxidized to the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+) nih.govwikipedia.orgresearchgate.net.

This enantioselective N-methylation contributes to the differential distribution and potential neuroactivity of the two enantiomers. The levels of (R)-salsolinol are generally found to be higher than those of (S)-salsolinol in human brain tissue nih.gov. This could be a result of the stereoselective enzymatic synthesis of (R)-salsolinol via (R)-salsolinol synthase, in contrast to the non-enzymatic condensation of dopamine and acetaldehyde (B116499) which produces a racemic mixture nih.gov.

Furthermore, the interaction of the enantiomers with biological systems can differ. For instance, in vitro studies have shown that the cytotoxicity of (S)-salsolinol in human neuroblastoma cells is almost twofold higher than that of (R)-salsolinol researchgate.net. This suggests that the metabolic pathways and the intrinsic properties of the enantiomers and their metabolites contribute to their distinct biological effects.

The differential metabolism is further supported by findings in human plasma. In nonalcoholics, (R)-salsolinol was detected in all blood samples, whereas (S)-salsolinol was found in only one out of twenty subjects. Following ethanol (B145695) consumption, which can increase the precursor acetaldehyde, a rise in both enantiomers was observed nih.gov.

The following table summarizes the key metabolic transformations of this compound:

Metabolic PathwayEnzymeMetabolite(s)Enantioselectivity
O-Methylation Catechol-O-methyltransferase (COMT)6-methoxy-R-salsolinol, 7-methoxy-R-salsolinolPredominantly 7-O-methylation for this compound
N-Methylation N-methyltransferaseN-methyl-(R)-salsolinolSpecific to (R)-salsolinol
Oxidation Amine oxidase1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+)Follows N-methylation of (R)-salsolinol
Sulfoconjugation Sulfotransferases(R)-salsolinol sulfateOccurs for both enantiomers

Molecular and Cellular Mechanisms Governing R Salsolinol Action

Ligand-Receptor Interactions and Signal Transduction

R-Salsolinol, an endogenous tetrahydroisoquinoline, exerts its neuropharmacological effects through complex interactions with several key neurotransmitter systems. Its molecular actions are primarily centered on the dopaminergic and opioid systems, where it modulates receptor activity and initiates downstream signal transduction cascades that influence neuronal function.

The structural similarity of salsolinol (B1200041) to dopamine (B1211576) suggests a potential interaction with dopamine receptors. researchgate.net Research has indicated that salsolinol enantiomers exhibit distinct affinities for dopamine receptor subtypes. While the (S)-enantiomer has been shown to bind with higher affinity to D2 and particularly D3 receptors, the affinity for the (R)-enantiomer is reported to be significantly lower, with Ki values above 100 μM. nih.gov

Despite a lower binding affinity, this compound is implicated in mechanisms involving D1 receptor activation, albeit indirectly. Electrophysiological studies have revealed that salsolinol enhances glutamatergic transmission onto dopamine neurons in the posterior ventral tegmental area (p-VTA). plos.orgnih.gov This enhancement is attenuated by a D1 receptor antagonist, suggesting that salsolinol's effect is mediated through the activation of D1 receptors located on presynaptic glutamatergic terminals. plos.orgnih.gov The proposed mechanism involves salsolinol promoting the somatodendritic release of dopamine, which then acts on these D1 receptors to increase glutamate (B1630785) release, ultimately exciting the postsynaptic dopamine neuron. plos.org This D1 receptor-dependent mechanism is a crucial component of salsolinol's ability to increase the excitability of dopamine neurons. nih.gov

Molecular docking analyses have also been employed to predict the binding modes of salsolinol enantiomers to dopamine receptors. For the D2 receptor, (R)-salsolinol is predicted to interact with key amino acid residues, such as His393, in a manner distinct from dopamine itself. nih.govacs.org These in silico studies support the potential for direct interaction, although functional consequences and affinity require further experimental validation.

EnantiomerReceptor SubtypeReported Affinity (Ki)Functional Role
(R)-SalsolinolD1, D2, D3> 100 μMIndirectly activates presynaptic D1 receptors to enhance glutamatergic transmission. plos.orgnih.gov
(S)-SalsolinolD30.48 ± 0.09 μMActs as an agonist of D2-like receptors. nih.gov
(S)-SalsolinolD24.79 ± 1.8 μMActs as an agonist of D2-like receptors. nih.gov

Compelling evidence demonstrates that this compound and its (S)-enantiomer function as agonists at the μ-opioid receptor (MOR). nih.govfrontiersin.org This interaction is a key mechanism underlying many of salsolinol's neurobiological effects. nih.govnih.gov Studies using cell-based assays have shown that racemic salsolinol and its purified stereoisomers can activate the MOR through the classical G-protein signaling pathway. frontiersin.orgresearchgate.net This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govfrontiersin.org

The agonist activity of salsolinol at the MOR is fully blocked by the opioid antagonist naltrexone, confirming the specificity of this interaction. nih.govfrontiersin.org While both enantiomers are active, they exhibit different potencies. The (S)-enantiomer is a more potent agonist than the (R)-enantiomer. nih.govfrontiersin.org Molecular docking studies further support these findings, predicting a morphine-like interaction for both enantiomers with the MOR, with a favored interaction for the (S)-stereoisomer. frontiersin.org This agonistic action on MORs is believed to be a significant contributor to the compound's effects on the mesolimbic dopamine system. nih.govfrontiersin.org

CompoundAgonist Activity at μ-Opioid ReceptorHalf-maximal Effective Concentration (EC50)
(R)-SalsolinolAgonist6 x 10⁻⁴ M frontiersin.org
(S)-SalsolinolAgonist9 x 10⁻⁶ M frontiersin.org
Racemic (R/S)-SalsolinolAgonist2 x 10⁻⁵ M frontiersin.org
Morphine (for comparison)Agonist4 x 10⁻⁹ M frontiersin.org

Beyond its well-defined roles at dopaminergic and opioid receptors, research into this compound's interactions with other neurotransmitter systems is less extensive. Due to its catechol moiety, it has been suggested that salsolinol could potentially interact with various adrenergic receptors, though specific, direct evidence detailing these interactions is limited. researchgate.net The primary focus of molecular studies has remained on the dopamine and opioid systems, as these interactions appear to mediate its most prominent effects on neuronal excitability and synaptic transmission within reward-related brain circuits. researchgate.netnih.gov Further investigation is required to fully characterize the broader receptor profile of this compound.

Impact on Neuronal Excitability and Synaptic Transmission

This compound significantly alters the activity of neural circuits, particularly within the mesolimbic dopamine system, which is central to reward and motivation. nih.gov Its effects are mediated by a complex interplay of actions on both inhibitory and excitatory synaptic transmission.

Electrophysiological studies have demonstrated that salsolinol directly impacts the function of dopamine neurons in the ventral tegmental area (VTA), a key component of the mesolimbic pathway. nih.govnih.gov Application of salsolinol to acute midbrain slices containing the VTA leads to an increase in the excitability and a dose-dependent acceleration of the spontaneous firing rate of these neurons. nih.govnih.gov

This excitatory effect is not due to a single mechanism but rather a convergence of multiple pre- and post-synaptic actions. nih.govnih.gov One of the primary mechanisms is the disinhibition of dopamine neurons. nih.gov Salsolinol activates μ-opioid receptors located on the terminals of GABAergic interneurons that synapse onto dopamine neurons. nih.govnih.gov This activation inhibits GABA release, thereby reducing the tonic inhibitory input to the dopamine neurons and increasing their firing rate. nih.govunirioja.es The excitatory effect of salsolinol on these neurons is significantly reduced by the MOR antagonist naltrexone, underscoring the importance of this disinhibitory pathway. nih.gov In addition to this indirect action, salsolinol also appears to have a direct depolarizing effect on the dopamine neurons themselves. nih.govnih.gov

This compound modulates the delicate balance between inhibitory (GABAergic) and excitatory (glutamatergic) transmission to influence synaptic plasticity.

GABAergic Transmission: As described above, a cornerstone of salsolinol's action is the suppression of GABAergic synaptic transmission onto VTA dopamine neurons. plos.org Whole-cell patch-clamp recordings have shown that salsolinol reduces the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) without changing their amplitude. nih.gov This suggests a presynaptic site of action, consistent with the activation of MORs on GABAergic terminals, which leads to a reduction in GABA release. nih.govnih.gov This form of disinhibition is a novel mechanism attributed to salsolinol that contributes significantly to its excitatory effects on the mesolimbic system. nih.gov

Glutamatergic Transmission: Salsolinol also facilitates excitatory glutamatergic transmission onto dopamine neurons in the p-VTA. plos.orgnih.gov Research indicates that salsolinol increases the amplitude of evoked excitatory postsynaptic currents (EPSCs) and the frequency of spontaneous EPSCs. plos.org This facilitation of glutamate release appears to be dependent on the activation of D1 dopamine receptors located on the presynaptic glutamatergic afferents. plos.orgnih.gov The salsolinol-induced increase in the firing rate of dopamine neurons is substantially attenuated by antagonists of both NMDA and AMPA glutamate receptors, confirming the critical role of this enhanced glutamatergic input. plos.org

Enzymatic Modulation and Inhibition Profiles

This compound, an endogenous catechol isoquinoline, exerts significant influence over key enzymatic systems involved in neurotransmitter metabolism and synthesis. Its interactions are characterized by stereoselective inhibition and modulation, impacting the delicate balance of catecholaminergic pathways.

This compound demonstrates a selective inhibitory action on Monoamine Oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. Research has identified a stereoselective, competitive inhibition of MAO-A by the R-enantiomer of salsolinol, with a determined inhibition constant (Ki) of 31 μM. nih.gov In contrast, this inhibitory effect is not observed with Monoamine Oxidase-B (MAO-B), indicating a specific interaction with the MAO-A isoform. nih.gov This selective inhibition suggests that this compound can modulate the levels of MAO-A substrates, such as serotonin (B10506) and norepinephrine, without affecting the primary metabolic pathway for dopamine, which is also metabolized by MAO-B. The metabolite of this compound, N-methyl(R)salsolinol, has also been identified as an inhibitor of MAO-A. nih.gov

Table 1: Inhibition Profile of this compound on Monoamine Oxidase (MAO) Isoforms

Enzyme IsoformInhibition TypeInhibition Constant (Ki)Reference
MAO-ACompetitive31 μM nih.gov
MAO-BNo significant inhibitionN/A nih.gov

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. nih.gov this compound has been shown to be a potent inhibitor of TH activity. nih.govnih.gov The mechanism of inhibition involves this compound binding to both the high and low-affinity dopamine binding sites on the enzyme. nih.gov

The inhibitory effect is particularly pronounced on the phosphorylated form of the enzyme. This compound produces a 3.7-fold greater inhibition of Ser40-phosphorylated TH compared to dopamine itself. nih.gov This enhanced inhibition is achieved by competing more strongly with tetrahydrobiopterin (B1682763), an essential cofactor for the TH enzymatic reaction. nih.gov The inhibition constant (Ki) for salsolinol has been reported to be 14 μM. nih.gov Studies have highlighted that the (R)-enantiomer of salsolinol reduces the enzyme's activity more markedly than its (S)-enantiomer, underscoring the stereospecific nature of this interaction. nih.gov By potently inhibiting phosphorylated TH, this compound can prevent the enzyme from being fully activated, thereby significantly reducing the rate of catecholamine synthesis. nih.gov

Table 2: this compound's Effect on Tyrosine Hydroxylase (TH)

ParameterDescriptionReference
Mechanism of InhibitionBinds to high and low-affinity dopamine sites; competes with tetrahydrobiopterin cofactor. nih.gov
Potency vs. Dopamine3.7-fold greater inhibition of phosphorylated TH compared to dopamine. nih.gov
Inhibition Constant (Ki)14 μM (for Salsolinol) nih.gov
Stereoselectivity(R)-Salsolinol reduces TH activity more significantly than the (S)-enantiomer. nih.gov

Catechol-O-methyltransferase (COMT) is another critical enzyme in the metabolic inactivation of catecholamines. This compound acts as a competitive inhibitor of COMT. nih.gov This indicates that this compound directly competes with endogenous catechol substrates, such as dopamine, for the active site of the COMT enzyme. In addition to being an inhibitor, salsolinol also serves as a substrate for COMT, being metabolized into its 7-methoxy and 6-methoxy derivatives. nih.govwikipedia.org This dual interaction as both an inhibitor and a substrate complicates the metabolic profile, as its presence can slow the degradation of other catechols while it is itself being metabolized.

This compound's Role in Oxidative Stress and Cellular Redox Homeostasis

This compound is deeply implicated in the modulation of cellular redox environments, capable of both generating harmful reactive species and interacting with the cell's primary antioxidant defense systems.

This compound's interaction with cellular systems can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress. Studies using the SH-SY5Y neuroblastoma cell line have demonstrated that salsolinol can modulate ROS production in a dose-dependent manner. monash.edu While a low concentration (6.25 μM) was observed to cause a slight decrease in ROS levels, higher concentrations (up to 100 μM) resulted in a significant, three-fold increase in ROS production. monash.edu The mechanism for this ROS generation may involve the oxidative modification of cellular components. For instance, salsolinol can induce oxidative damage to cytochrome c, leading to the release of iron from the protein. nih.gov This liberated iron can then participate in Fenton-like reactions, catalyzing the formation of highly reactive hydroxyl radicals and exacerbating oxidative stress. nih.gov Furthermore, the oxidation of N-methyl-(R)-salsolinol, a metabolite of this compound, has been shown to produce hydroxyl radicals directly. nih.gov

Table 3: Dose-Dependent Effect of Salsolinol on Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells

Salsolinol ConcentrationEffect on ROS LevelsReference
6.25 μMSlight Decrease monash.edu
12.5 μMIncrease monash.edu
100 μM~3-fold Increase monash.edu

The cellular redox state is tightly regulated by antioxidant systems, with glutathione (B108866) (GSH) being a central non-enzymatic antioxidant. nih.gov The neurotoxic effects of this compound are profoundly influenced by intracellular glutathione levels. Research has shown a dichotomous relationship: when glutathione concentrations are low (below 250 μM), the neurotoxicity of salsolinol is significantly potentiated. nih.gov Conversely, higher concentrations of glutathione (above 250 μM) confer protection against salsolinol-induced cell death. nih.gov This suggests that a robust glutathione pool is critical for detoxifying salsolinol or quenching the ROS it generates. At higher concentrations (around 500 μM), salsolinol itself has been shown to decrease intracellular glutathione levels. nih.gov

In addition to its interaction with glutathione, this compound also affects enzymatic antioxidant defenses. Exposure of SH-SY5Y cells to salsolinol has been found to increase the expression of Superoxide (B77818) Dismutase 1 (SOD1), a key enzyme that catalyzes the dismutation of the superoxide radical into either molecular oxygen or hydrogen peroxide. monash.edu This upregulation of SOD1 suggests a cellular compensatory response to the increased oxidative load imposed by salsolinol. monash.edu

Mitochondrial Bioenergetics and Complex I/II Activity Modulation

This compound and its derivatives are known to interfere with mitochondrial function, a critical factor in cellular energy supply and survival. Research indicates that racemic (RS)-salsolinol can impair cellular energy by inhibiting the activity of mitochondrial Complex II (succinate-Q reductase). nih.govacs.org This inhibition leads to a time- and dose-dependent decrease in intracellular ATP levels and the ATP/ADP ratio, effectively blocking the cell's energy supply. nih.gov

While (RS)-salsolinol itself may not directly inhibit Complex I, its N-methylated derivatives have been shown to be more toxic to NADH-linked respiration, suggesting an interaction with Complex I. nih.gov The impairment of the mitochondrial respiratory chain is a significant mechanism of this compound's action, contributing to cellular dysfunction and energy deficit. This disruption in mitochondrial bioenergetics is a key initiating event that can lead to further deleterious downstream effects, including the generation of reactive oxygen species (ROS) and the induction of cell death pathways. nih.gov

Table 1: Effects of Salsolinol Compounds on Mitochondrial Complexes

CompoundEffect on Complex I (NADH dehydrogenase)Effect on Complex II (Succinate-Q reductase)Reference
(RS)-SalsolinolNo significant direct inhibition reported in some studies.Inhibitory; leads to decreased cellular energy supply. nih.govacs.org
N-methylated Salsolinol DerivativesInhibitory; considered more toxic to NADH-linked respiration.Data less specific compared to Complex I effects. nih.gov

Apoptotic and Survival Signaling Pathways

This compound and its more potent metabolite, N-methyl(R)salsolinol, have been demonstrated to induce apoptosis, or programmed cell death, in dopaminergic cell lines such as the human neuroblastoma SH-SY5Y. acs.orgnih.gov This process is characterized by cellular shrinkage, nuclear condensation, and DNA fragmentation. nih.govnih.gov The induction of apoptosis appears to be strongly linked to oxidative stress. researchgate.netrasagiline.com Studies have shown that salsolinol treatment increases the production of ROS and significantly decreases levels of the endogenous antioxidant glutathione (GSH) in SH-SY5Y cells. nih.govnih.govresearchgate.net This shift in redox balance contributes to a cellular environment that favors apoptotic cell death. The pro-apoptotic effects are further evidenced by changes in the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax observed following treatment. nih.gov

The apoptotic pathway initiated by this compound derivatives is heavily dependent on mitochondrial dysfunction. A key event is the induction of the mitochondrial permeability transition (mPT), which involves the opening of a pore in the inner mitochondrial membrane. nih.govovid.com N-methyl(R)salsolinol has been shown to directly act on mitochondria to induce the mPT, leading to a reduction in the mitochondrial membrane potential (ΔΨm) and mitochondrial swelling. nih.govovid.comresearchgate.net

The opening of the permeability transition pore results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. researchgate.netresearchgate.net Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which subsequently activates a cascade of cysteine proteases known as caspases. nih.gov Research has specifically demonstrated that N-methyl(R)salsolinol activates caspase-3, a key executioner caspase that is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.govnih.govresearchgate.net The essential role of this pathway is highlighted by findings that the process can be inhibited by the anti-apoptotic protein Bcl-2 and cyclosporin (B1163) A, an inhibitor of the mPT pore. nih.govovid.com

Table 2: Key Events in this compound Induced Apoptosis

EventDescriptionKey Molecules InvolvedReference
Oxidative StressIncreased production of ROS and depletion of antioxidants.Reactive Oxygen Species (ROS), Glutathione (GSH) nih.govnih.gov
Mitochondrial Permeability Transition (mPT)Opening of a pore in the inner mitochondrial membrane, leading to loss of membrane potential.Mitochondrial Permeability Transition Pore nih.govovid.com
Cytochrome c ReleaseRelease of pro-apoptotic factors from mitochondria into the cytoplasm.Cytochrome c researchgate.netresearchgate.net
Caspase Cascade ActivationSequential activation of executioner caspases that dismantle the cell.Caspase-3 nih.govresearchgate.net

Contrary to its well-documented neurotoxic effects, some studies suggest that this compound may also exhibit neuroprotective properties under certain conditions, indicating a biphasic or context-dependent mechanism of action. nih.gov At lower concentrations, salsolinol has been shown to protect against glutamate-induced neurotoxicity and apoptosis. nih.gov

Furthermore, research has demonstrated that both the R and S enantiomers of salsolinol can exhibit neuroprotective effects against toxins like MPP+ in SH-SY5Y cells. acs.orgcm-uj.krakow.pl One proposed mechanism for this protection involves the activation of dopamine D2 receptors. acs.org Activation of D2 receptors has been reported to be neuroprotective by blocking the opening of the mitochondrial permeability transition pore and the subsequent release of pro-apoptotic molecules. acs.orgcm-uj.krakow.plnih.gov

The role of oxidative stress as a primary driver of salsolinol's toxicity also presents a clear target for neuroprotective strategies. The antioxidant N-acetylcysteine has been shown to completely prevent the depletion in cell viability caused by salsolinol. nih.govresearchgate.net Similarly, overexpression of the antioxidant protein metallothionein (B12644479) protects dopaminergic neurons from salsolinol-induced neurotoxicity by inhibiting oxidative stress and apoptotic pathways, including caspase-3 activation. nih.govresearchgate.net These findings suggest that while this compound can be a potent initiator of apoptotic pathways, its effects can be modulated by the cellular redox state and the activation of specific survival-promoting signaling cascades.

Preclinical Investigations of R Salsolinol S Role in Neurobiological Processes

Central Nervous System Function and Neuromodulation

R-salsolinol, an endogenous dopamine (B1211576) derivative, has been the subject of extensive preclinical research to elucidate its role in the central nervous system. Studies suggest it acts as a neuromodulator, particularly within catecholaminergic systems, influencing a range of physiological and behavioral processes. psu.edu

The nigrostriatal pathway, crucial for motor control, is a key area of investigation for this compound's effects. Evidence suggests that this compound may function as a neuromodulator within this system. psu.edu Its presence has been confirmed in brain regions rich in dopamine, such as the substantia nigra and striatum. uj.edu.plresearchgate.net The synthesis of (R)-salsolinol is catalyzed by (R)-salsolinol synthase, an enzyme found in various brain regions, with notable activity in the striatum and substantia nigra. researchgate.net

Repetitive perfusion of (R)-salsolinol into the rat striatum has been shown to modulate the local levels of serotonin (B10506) and dopamine. uj.edu.pl Furthermore, analyses of monoamine metabolites in the striatal microdialysate suggest that salsolinol (B1200041) can inhibit the activity of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in situ. uj.edu.pl This inhibition leads to reduced levels of dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). uj.edu.pl

The potential for N-methyl-(R)-salsolinol, a metabolite of (R)-salsolinol, to act as a dopaminergic neurotoxin has been a significant focus of research. researchgate.net This metabolite has been shown to induce apoptosis in dopaminergic neurons, a process implicated in the pathogenesis of Parkinson's disease. researchgate.net In vitro studies using human dopaminergic neuroblastoma SH-SY5Y cells have demonstrated that N-methyl-(R)-salsolinol can trigger apoptotic cell death. psu.edu

Table 1: Effects of this compound on the Nigrostriatal System

Experimental Model Key Findings Reference
Rat Striatum (in vivo microdialysis) Modulates local serotonin and dopamine levels. uj.edu.pl
Rat Striatum (in vivo microdialysis) Inhibits MAO and COMT activity, reducing DOPAC and HVA levels. uj.edu.pl
Human Dopaminergic Neuroblastoma SH-SY5Y cells (in vitro) N-methyl-(R)-salsolinol induces apoptosis. psu.edu

The mesolimbic dopaminergic system, a critical component of the brain's reward circuitry, is significantly influenced by this compound. This system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is central to the reinforcing properties of many substances of abuse. iu.edu Preclinical evidence strongly links salsolinol to the modulation of this pathway. nih.gov

In vivo studies have demonstrated that this compound is self-administered into the posterior VTA of rats, indicating its reinforcing properties. nih.govuchile.cl Furthermore, direct administration of salsolinol into the VTA induces a robust conditioned place preference and elevates dopamine release in the NAc. nih.govuchile.cl These behavioral effects are stereospecific, with (R)-salsolinol, but not (S)-salsolinol, inducing motivational effects, behavioral sensitization, and increased ethanol (B145695) intake in rats. uchile.cl

Electrophysiological studies have revealed the neuronal mechanisms underlying these effects. Salsolinol increases the excitability and firing rate of dopamine neurons in the posterior VTA. nih.gov This action is multifaceted, involving:

Direct depolarization of dopamine neurons. nih.gov

Disinhibition of dopamine neurons through the activation of μ-opioid receptors on GABAergic inputs, which reduces inhibitory GABAergic activity. nih.gov

Enhancement of presynaptic glutamatergic transmission onto dopamine neurons via the activation of dopamine D1 receptors. nih.govfrontiersin.org

Microinjections of salsolinol into the NAc core have been shown to increase local extracellular dopamine levels, while injections into the NAc shell decreased dopamine levels in that subregion. nih.gov Conversely, microinjection into the posterior VTA increased dopamine levels in the ipsilateral accumbens shell. nih.gov

Table 2: this compound's Influence on the Mesolimbic System

Experimental Model Intervention Outcome Reference
Rats Self-administration into posterior VTA Demonstrated reinforcing properties nih.govuchile.cl
Rats Intra-VTA administration Conditioned place preference, increased NAc dopamine release nih.govuchile.cl
Rat Brain Slices (in vitro electrophysiology) Application to posterior VTA dopamine neurons Increased excitability and firing rate nih.gov
Rats Microinjection into NAc core Increased local dopamine levels nih.gov
Rats Microinjection into NAc shell Decreased local dopamine levels nih.gov
Rats Microinjection into posterior VTA Increased dopamine in ipsilateral accumbens shell nih.gov

This compound has been identified as a significant regulator of the hypothalamic-pituitary-adrenal (HPA) axis and neuroendocrine function, particularly in relation to prolactin secretion. psu.edu Studies in sheep have demonstrated that salsolinol can inhibit the stress-induced activity of the HPA axis. nih.govnih.gov

In lactating sheep, salsolinol has been shown to regulate the basal activity of the HPA axis. nih.gov The administration of a salsolinol antagonist, 1-MeDIQ, to lactating sheep resulted in significantly higher plasma concentrations of adrenocorticotropic hormone (ACTH) and cortisol compared to controls. nih.gov This suggests that endogenous salsolinol plays a role in suppressing the basal activity of the HPA axis during lactation. researchgate.net Furthermore, in post-weaning sheep, salsolinol administration attenuated the stress-induced increase in ACTH and cortisol concentrations. nih.gov Similarly, in early anestrous sheep, salsolinol treatment decreased ACTH and cortisol concentrations during handling stress. agriculturejournals.cz This inhibitory effect on the HPA axis response to stress appears to be independent of prolactin secretion. agriculturejournals.czsemanticscholar.org

A primary neuroendocrine function attributed to this compound is the stimulation of prolactin release. nih.govsemanticscholar.org It is considered a putative endogenous prolactin-releasing factor. nih.gov (R)-salsolinol has been found in the neuro-intermediate lobe of the pituitary gland and the median eminence of rats. nih.gov Its concentration in the neuro-intermediate lobe increases in parallel with plasma prolactin during suckling in lactating rats. nih.gov In vivo studies have shown that salsolinol selectively and potently stimulates prolactin secretion without affecting other pituitary hormones. nih.gov This effect is mediated through specific binding sites that are distinct from dopamine D2 receptors. nih.govresearchgate.net

Table 3: this compound's Impact on the Hypothalamic-Pituitary Axis

Animal Model Condition Key Findings Reference
Lactating Sheep Basal Salsolinol antagonist (1-MeDIQ) increased plasma ACTH and cortisol. nih.gov
Post-weaning Sheep Stress Salsolinol attenuated the increase in ACTH and cortisol. nih.gov
Early Anestrous Sheep Handling Stress Salsolinol decreased ACTH and cortisol concentrations. agriculturejournals.cz
Lactating Rats Suckling Salsolinol concentration in the neuro-intermediate lobe increased with plasma prolactin. nih.gov
Rats In vivo Salsolinol selectively stimulated prolactin secretion. nih.gov

Peripheral Nervous System Interactions

Beyond the central nervous system, preclinical studies have explored the influence of this compound on the peripheral nervous system, with a focus on the sympathoadrenal and enteric nervous systems.

Emerging evidence suggests that this compound may participate in the physiological regulation of the sympathoadrenal system. psu.edu It is hypothesized that salsolinol could prevent the over-activation of this system during acute stress. uj.edu.pl

Studies in rats have shown that the administration of salsolinol before or during immobilization stress almost completely prevents the stress-induced increase in plasma catecholamines (epinephrine and norepinephrine). psu.edu This suggests that salsolinol can act at the level of the sympathetic ganglia. psu.edu It is proposed that salsolinol may influence the dopaminergic small intensely fluorescent (SIF) cells, which regulate synaptic transmission between preganglionic and postganglionic neurons. psu.edu

Table 4: this compound's Effects on the Sympathoadrenal System

Animal Model Condition Key Findings Reference
Rats Immobilization Stress Salsolinol administration prevented the increase in plasma catecholamines. psu.edu

The role of this compound in the enteric nervous system (ENS) is a more recent area of investigation, and much of the current understanding remains hypothetical. researchgate.net The ENS contains intrinsic dopaminergic neurons that are involved in regulating gut motility and other functions. nih.gov Given that salsolinol is a dopamine derivative, it is plausible that it could affect enteric dopaminergic neurotransmission. researchgate.netnih.gov

While the in vivo synthesis of salsolinol has primarily been demonstrated in the central nervous system, recent in vitro findings have shown that E. coli, a common gut bacterium, can produce salsolinol in the presence of dopamine. researchgate.netnih.gov This raises the possibility of microbial production of salsolinol within the gut, which could then interact with the ENS. researchgate.net However, direct preclinical investigations into the effects of this compound on the structure and function of the enteric nervous system are still limited. uj.edu.pl

Enantiomer-Specific Biological Activities in Animal Models

Preclinical research utilizing animal models has been instrumental in dissecting the distinct biological roles of the two enantiomers of salsolinol, (R)-salsolinol and (S)-salsolinol. These investigations have revealed significant differences in their effects on behavior and neurochemistry, highlighting the stereospecific nature of their interactions within the central nervous system.

Differential Effects of this compound and S-Salsolinol on Behavioral and Neurochemical Parameters

Studies in animal models, particularly those involving alcohol-related behaviors, have consistently demonstrated that (R)-salsolinol is the more biologically active enantiomer. When administered directly into the ventral tegmental area (VTA) of rats bred for high alcohol consumption, (R)-salsolinol stereospecifically induces motivational effects, behavioral sensitization, and an increase in ethanol intake. uchile.clnih.gov In contrast, (S)-salsolinol shows no significant influence on these parameters. uchile.clnih.gov

Specifically, repeated administration of (R)-salsolinol into the posterior VTA leads to conditioned place preference, a measure of the rewarding effects of a substance, and locomotor sensitization. uchile.clnih.gov Conversely, (S)-salsolinol is inactive in these behavioral paradigms. uchile.clfrontiersin.org This marked difference in activity suggests that the chirality at the C-1 position of the salsolinol molecule is critical for its interaction with the neural substrates that mediate reinforcement and motivation for ethanol. frontiersin.org While both enantiomers are formed non-enzymatically from the condensation of dopamine and acetaldehyde (B116499), and their levels can increase in the brains of rats following chronic ethanol consumption, it is the (R)-enantiomer that appears to drive key behavioral outcomes related to alcohol addiction. uchile.clresearchgate.net

In mice selectively bred for differential sensitivity to ethanol, intracerebral injection of salsolinol (as a racemic mixture) produced distinct effects on open-field activity. nih.gov Low doses increased activity in the short-sleep (SS) mouse line, while higher doses decreased activity in both long-sleep (LS) and SS lines, with LS mice showing greater sensitivity. nih.gov

On a neurochemical level, the enantiomers exhibit some shared and some distinct properties. Both (R)- and (S)-salsolinol can inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. researchgate.net Furthermore, molecular docking analyses suggest that both enantiomers have the capacity to interact with dopamine D2 receptors. nih.gov Studies also indicate that both (R)- and (S)-salsolinol can act as agonists at the μ-opioid receptor, which may contribute to the activation of the mesolimbic dopamine system. nih.govfrontiersin.org However, the profound behavioral differences observed in vivo strongly suggest that these neurochemical actions translate into distinct physiological consequences depending on the stereochemistry. For instance, only (R)-salsolinol was found to induce conditioned place preference following infusion into the VTA of rats. researchgate.netresearchgate.net

Table 1: Differential Effects of Salsolinol Enantiomers in Animal Models This table is interactive. You can sort and filter the data.

Parameter (R)-Salsolinol Effect (S)-Salsolinol Effect Animal Model Key Findings Citations
Conditioned Place Preference Induces preference No effect Rat (UChB) Demonstrates motivational/rewarding properties of (R)-salsolinol. uchile.clnih.govresearchgate.net
Locomotor Activity Induces sensitization (increased activity) No effect Rat (UChB) (R)-salsolinol leads to behavioral sensitization, a hallmark of addictive substances. uchile.clnih.gov
Ethanol Intake Markedly increases binge-like drinking No effect Rat (UChB) (R)-salsolinol promotes excessive alcohol consumption. uchile.clfrontiersin.org
Tyrosine Hydroxylase Activity Inhibition Inhibition In vitro Both enantiomers can inhibit the key enzyme for dopamine synthesis. researchgate.net
μ-Opioid Receptor Activation Agonist activity Agonist activity Cell-based assays Both enantiomers can activate μ-opioid receptors, potentially influencing the mesolimbic system. nih.govfrontiersin.org
Dopamine D2 Receptor Interaction Predicted to interact Predicted to interact Molecular docking Both enantiomers show potential for interaction with D2 receptors. nih.gov

Stereoselective Actions of N-Methylated this compound

The biological actions of (R)-salsolinol are further diversified through its metabolism. In the brain, (R)-salsolinol can be stereoselectively N-methylated by an N-methyltransferase to form N-methyl-(R)-salsolinol (NM(R)Sal). helsinki.fiuj.edu.pl This enzymatic process does not occur with the (S)-enantiomer. uj.edu.pl NM(R)Sal has been identified as a potent and selective endogenous neurotoxin, particularly for dopaminergic neurons. explorationpub.comresearchgate.net

Animal model studies have demonstrated that NM(R)Sal can induce Parkinsonism-like symptoms. explorationpub.com Its administration leads to the selective damage and death of dopaminergic neurons, a process that has been investigated in both cellular and animal models. researchgate.net The mechanism of this neurotoxicity involves the induction of apoptosis, or programmed cell death, which is triggered by increased oxidative stress and the activation of caspases within the cell. helsinki.fimdpi.com

When the rat striatum is perfused with (R)-salsolinol, its metabolite, NM(R)Sal, is found to accumulate in dopamine-rich regions such as the substantia nigra and hypothalamus. helsinki.fi Further neurochemical studies have shown that perfusion with NM(R)Sal leads to a reduction in dopamine and noradrenaline levels in the substantia nigra and striatum, while serotonin pathways remain unaffected, highlighting its specificity for catecholaminergic systems. uj.edu.pl

NM(R)Sal can be further oxidized to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). helsinki.fimdpi.com This metabolite is a highly potent inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the breakdown of neurotransmitters like dopamine and serotonin. helsinki.fi The inhibition of MAO-A by a product derived from (R)-salsolinol represents another layer of its complex, stereoselective influence on neurochemical regulation.

Table 2: Stereoselective Actions of N-Methylated Salsolinol Metabolites This table is interactive. You can sort and filter the data.

Compound Action Effect Animal/Cell Model Citations
N-methyltransferase N-methylates (R)-salsolinol Forms N-methyl-(R)-salsolinol Rat brain helsinki.fiuj.edu.pl
Does not N-methylate (S)-salsolinol No formation of N-methyl-(S)-salsolinol Rat brain uj.edu.pl
N-methyl-(R)-salsolinol Induces apoptosis in dopaminergic neurons Neurotoxicity, cell death Rat models, SH-SY5Y cells helsinki.fiexplorationpub.comresearchgate.netmdpi.com
Reduces dopamine and noradrenaline levels Depletion of catecholamines in substantia nigra and striatum Rat uj.edu.pl
Induces Parkinsonism-like symptoms Motor deficits Animal models explorationpub.com
DMDHIQ+ Potent inhibition of MAO-A Altered neurotransmitter metabolism In vitro helsinki.fi

Advanced Methodologies and Analytical Approaches in R Salsolinol Research

Quantification of R-Salsolinol and its Metabolites in Biological Matrices

The accurate measurement of this compound and its metabolites in biological matrices such as brain tissue, plasma, and urine is fundamental to understanding its physiological and pathological roles. Various advanced analytical methods have been developed to achieve the required sensitivity and specificity for these analyses.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) has been a traditional and powerful tool for the analysis of catecholamines and related compounds, including this compound. researchgate.net This method offers excellent detection limits, making it suitable for identifying low concentrations of the analyte in biological fluids and tissues. researchgate.netnih.gov While highly sensitive, a significant limitation of HPLC-ECD is its potential lack of specificity, as it may not definitively identify the detected compounds within a complex biological mixture. researchgate.netnih.gov To address this, some approaches have utilized derivatization with agents like (S)-1-(1-naphthyl) ethyl isothiocyanate to form diastereomers, although this can be hampered by poor resolution and sensitivity. acs.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) provides a highly sensitive and specific method for the positive identification and quantification of this compound. researchgate.netgarvan.org.au This technique typically requires the conversion of polar analytes like this compound into more volatile derivatives. researchgate.netgrantome.com A common derivatization process involves a two-step reaction, for instance, with N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) followed by a chiral reagent such as R-(-)-2-phenylbutyryl chloride, to form diastereomers that can be separated and analyzed. nih.govnih.govsigmaaldrich.com This approach has been successfully applied to quantify the enantiomers of salsolinol (B1200041) in human urine, plasma, and various brain regions. nih.govnih.gov

One of the key advantages of GC/MS is its ability to use deuterated internal standards, which significantly improves the precision of the assay. garvan.org.aunih.gov Despite its strengths, GC/MS methods can present challenges, including the need for multiple derivatization steps and the potential for analyte instability at high temperatures. researchgate.netgrantome.com Researchers have developed methods to quantify free salsolinol enantiomers in the central nervous system of organisms like Aplysia by converting them into volatile derivatives using N-methyl-N-trimethyl-silyltrifluoroacetamide. nih.gov

Table 1: GC/MS Quantification of R- and S-Salsolinol in Human Samples

Biological Matrix Derivatization Method Detection Limit (per enantiomer) Reference
Urine and Plasma Two-step derivatization with N-methyl-N-trimethylsilyltrifluoracetamide and R-(-)-2-phenylbutyrylic acid 100 pg/ml nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Enhanced Sensitivity

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), often coupled with liquid chromatography (LC), has emerged as a highly sensitive and specific method for the quantification of this compound and its metabolites. nih.govnih.gov This technique, particularly when using a triple quadrupole mass spectrometer, significantly enhances detection limits. researchgate.net A key advantage of ESI-MS/MS is the ability to perform tandem mass spectrometry (MS/MS) experiments, which improves detection specificity. nih.gov The use of stable isotope-labeled internal standards, such as deuterium-labeled salsolinol (SAL-d4), further improves the accuracy and reliability of the assay. nih.govnih.gov

This method has been successfully used to quantify R- and S-salsolinol enantiomers in human plasma and cerebrospinal fluid. nih.govgrantome.com To enhance separation and detection, salsolinol can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr) prior to analysis. acs.orggrantome.com This derivatization allows for baseline separation on a chiral column and subsequent sensitive detection. grantome.com The detection limits for this method are remarkably low, reaching the femtogram range for each isomer after chromatographic separation. grantome.com

Table 2: ESI-MS/MS Quantification of Salsolinol Enantiomers

Sample Type Derivatization Detection Limit Linearity Range Reference
Human Plasma Pentafluorobenzyl bromide 8 fg (post-chromatography) 0.5-500 pg grantome.com

Chiral Chromatography for Enantiomeric Separation and Analysis

The separation of this compound from its S-enantiomer is critical for understanding their distinct biological activities. Chiral chromatography is the primary method used to achieve this enantiomeric separation. nih.govntu.edu.sg Various chiral stationary phases (CSPs) are employed, with cyclodextrin-based columns being particularly effective. nih.govtandfonline.comtandfonline.com For instance, a complete baseline resolution of (R)-(+)-salsolinol and (S)-(-)-salsolinol has been achieved on a Chiral-Si 100 ß-cyclodextrin column. tandfonline.com

Chiral separation can be performed using both high-performance liquid chromatography (HPLC) and gas chromatography (GC) systems. nih.govntu.edu.sg In HPLC, the addition of chiral selectors like β-cyclodextrin to the mobile phase can also facilitate enantioseparation in a reversed-phase ion-pair system. nih.govcapes.gov.br This approach has proven sensitive enough to detect isoquinolines at concentrations below 0.1 pmol per injection. nih.gov Some methods achieve direct resolution of the enantiomers without the need for derivatization, simplifying the analytical process. tandfonline.comtandfonline.com However, in some instances, pre-column derivatization is necessary to achieve adequate separation, especially when using polysaccharide chiral columns. nih.gov

In Vitro Cell Culture Models for Mechanistic Elucidation

To investigate the cellular and molecular mechanisms of this compound's actions, researchers widely utilize in vitro cell culture models. These models provide a controlled environment to study specific cellular pathways and responses.

Utilization of Human Neuroblastoma Cell Lines (e.g., SH-SY5Y, IMR-32)

Human neuroblastoma cell lines, particularly SH-SY5Y and IMR-32, are extensively used in this compound research. d-nb.infonih.gov The SH-SY5Y cell line is a popular choice as it is a human-derived dopaminergic neuroblastoma line, making it a relevant model for studying compounds that may affect dopaminergic neurons. d-nb.infonih.govacs.org These cells express dopaminergic markers and are considered a good system to study mechanisms of neurotoxicity. nih.gov

Studies using SH-SY5Y cells have investigated the effects of this compound on cell viability, apoptosis, and oxidative stress. d-nb.infoacs.org For example, research has shown that racemic (RS)-salsolinol did not cause significant lactate (B86563) dehydrogenase (LDH) release from SH-SY5Y or IMR-32 cells at concentrations ranging from 10–250 μM. nih.gov In fact, at certain concentrations, it demonstrated a protective effect against neurotoxins like H₂O₂ and 6-hydroxydopamine (6-OHDA). d-nb.info Other studies have explored how salsolinol-damaged SH-SY5Y cells can influence other cell types, such as human monocytes, in co-culture systems. nih.gov The IMR-32 cell line, which expresses many proteins found in cholinergic neurons, has also been employed to assess the effects of this compound. nih.gov

Table 3: Summary of this compound Studies in Neuroblastoma Cell Lines

Cell Line Key Findings Concentrations Studied Reference
SH-SY5Y (RS)-salsolinol (50 and 100 μM) protected against H₂O₂-induced cell death. 10-250 μM d-nb.info
SH-SY5Y (RS)-salsolinol (250 μM) reduced caspase activity induced by H₂O₂ or 6-OHDA. 250 μM d-nb.info
SH-SY5Y R and S enantiomers of salsolinol (50 μM) exhibited neuroprotective properties. 50 μM acs.org

Application of Primary Neuronal and Glial Cell Cultures

Primary neuronal and glial cell cultures are indispensable tools in neuroscience research, offering a more biologically relevant model than immortalized cell lines for studying the cellular and molecular mechanisms of the central nervous system. lonza.comthermofisher.com These cultures, derived directly from animal nervous tissue, retain many of the key characteristics of their tissue of origin, making them ideal for investigating neurogenesis, neurotransmitter function, and neurotoxicity. lonza.comthermofisher.com In the context of this compound research, these in vitro systems have been instrumental in elucidating its effects on specific neural cell populations.

Primary cultures are typically established from embryonic or neonatal rodent brains, with specific regions like the hippocampus, cortex, or midbrain being dissected to isolate distinct cell types. lonza.commdpi.com For instance, midbrain cultures are particularly relevant for studying dopaminergic neurons, which are implicated in the effects of this compound. mdpi.com While these cultures are enriched for neurons, they also contain glial cells such as astrocytes and microglia, which play crucial roles in neuronal support and immune response within the brain. mdpi.comfrontiersin.org

Studies utilizing these cultures have explored the potential neurotoxic or neuroprotective effects of this compound. For example, research on SH-SY5Y neuroblastoma cells, a human-derived cell line often used in neurological studies, has investigated the impact of salsolinol on cell viability and apoptosis. acs.orgnih.gov Some studies have shown that under certain conditions, salsolinol can protect these cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). nih.gov The activity of caspases, which are enzymes involved in apoptosis, has been measured to assess the pro-apoptotic potential of this compound and its derivatives. nih.gov

Glial cells, particularly astrocytes and microglia, are also a focus of investigation. Astrocytes provide metabolic and structural support to neurons, while microglia are the primary immune cells of the brain. frontiersin.orgnih.gov Research has examined how this compound might modulate inflammatory responses in these cells, a critical aspect given the link between neuroinflammation and various neurological disorders. frontiersin.orgnih.gov For example, studies have looked at the release of inflammatory mediators like cytokines from microglia in response to substances like this compound. nih.gov

Table 1: Applications of Primary Neuronal and Glial Cell Cultures in this compound Research

Cell TypeResearch FocusKey Findings/Observations
Primary Dopaminergic Neurons Neurotoxicity, Apoptosis, Neuronal FiringInvestigation of this compound's role in dopaminergic cell death and its effects on neuronal excitability. mdpi.comresearchgate.net
SH-SY5Y Neuroblastoma Cells Cell Viability, Oxidative Stress, NeuroprotectionStudies on the protective effects of salsolinol against toxins like 6-OHDA and H₂O₂. acs.orgnih.gov
Primary Astrocytes Neuroinflammation, Supportive FunctionsExamination of astrocyte activation and the release of inflammatory molecules in response to this compound. frontiersin.org
Primary Microglia Neuroinflammation, Immune ResponseAnalysis of microglial activation and the secretion of pro-inflammatory cytokines. nih.gov

In Vivo Animal Models for Systemic Research and Behavioral Phenotyping

Rodent models, particularly rats and mice, are fundamental to in vivo research on this compound, allowing for the investigation of its systemic effects on neurochemistry and behavior. researchgate.net These models enable researchers to study complex interactions within the brain and the resulting behavioral outcomes that cannot be replicated in vitro.

A significant focus of this research has been on the role of this compound in the mesolimbic dopamine (B1211576) system, a key pathway involved in reward and motivation. frontiersin.org Studies have shown that direct administration of this compound into specific brain regions, such as the ventral tegmental area (VTA), can lead to increased dopamine release in the nucleus accumbens. researchgate.netfrontiersin.org This neurochemical change is often associated with behavioral effects like increased motor activity and the development of behavioral sensitization. researchgate.net

Behavioral assays are crucial for phenotyping the effects of this compound. For example, conditioned place preference is a test used to assess the rewarding properties of a substance, and studies have found that this compound can induce this preference in rats. researchgate.netfrontiersin.org Furthermore, self-administration studies, where animals can voluntarily consume a substance, have also been employed to understand the reinforcing effects of this compound. researchgate.net

Chronic administration studies in rats have been conducted to examine the long-term neurochemical and behavioral consequences of this compound exposure. nih.gov These studies have investigated how prolonged exposure can alter the brain's response to other substances, such as L-DOPA, a precursor to dopamine used in the treatment of Parkinson's disease. nih.gov The results from these chronic studies provide insights into the potential role of this compound in the pathophysiology of neurological disorders. nih.govmagtechjournal.com

Microdialysis is a powerful in vivo technique that allows for the real-time sampling and monitoring of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals. pronexusanalytical.comcriver.com This minimally invasive method involves the implantation of a small probe into the brain area of interest. pronexusanalytical.comacs.org The probe has a semi-permeable membrane that allows small molecules, including neurotransmitters and their metabolites, to diffuse into a perfusion fluid, which is then collected and analyzed. pronexusanalytical.com

In this compound research, microdialysis has been instrumental in providing direct evidence for its effects on neurotransmitter systems. magtechjournal.comoup.com By coupling microdialysis with sensitive analytical techniques like high-performance liquid chromatography (HPLC) with electrochemical detection, researchers can precisely measure changes in the levels of dopamine, serotonin (B10506), and their metabolites in response to this compound administration. frontiersin.orgresearchgate.net

For example, microdialysis studies have demonstrated that the administration of this compound into the VTA of rats leads to an increase in dopamine levels in the nucleus accumbens. frontiersin.org This technique has also been used to investigate the effects of this compound in other brain regions, such as the striatum and hypothalamus, and on other neurotransmitter systems, including the serotonergic system. magtechjournal.comoup.com The data obtained from microdialysis experiments provide a dynamic view of the neurochemical changes induced by this compound and are crucial for understanding its mechanisms of action in the brain. nih.gov

Table 2: Neurotransmitters and Metabolites Monitored by Microdialysis in this compound Studies

AnalyteBrain Region(s) StudiedAssociated Research Focus
Dopamine (DA) Nucleus Accumbens, Striatum, Ventral Tegmental AreaReward, motor function, addiction-related behaviors. frontiersin.orgnih.gov
3,4-Dihydroxyphenylacetic acid (DOPAC) Striatum, Substantia NigraDopamine metabolism and turnover. nih.govoup.com
Homovanillic acid (HVA) Cerebrospinal FluidDopamine metabolism. researchgate.net
Serotonin (5-HT) Caudate NucleusMood, behavior, and interaction with the dopaminergic system. oup.com
5-Hydroxyindoleacetic acid (5-HIAA) Caudate NucleusSerotonin metabolism and turnover. oup.com

Computational and In Silico Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). medcraveonline.compensoft.net This in silico approach is invaluable for understanding the molecular interactions that govern ligand-receptor binding and for predicting the affinity and potential activity of a compound. pensoft.net

In the study of this compound, molecular docking simulations have been employed to investigate its binding to various receptors, most notably the µ-opioid receptor and dopamine receptors. acs.orgfrontiersin.orgnih.gov These studies have provided insights into the structural basis for the observed pharmacological effects of this compound. For instance, docking studies have shown that this compound can fit into the binding pocket of the µ-opioid receptor, with interactions similar to those of known agonists like morphine. frontiersin.org

These simulations can also help to explain the stereoselectivity of this compound's actions, where one enantiomer (R or S) may have a higher affinity or different binding mode than the other. nih.gov Molecular dynamics simulations, which model the movement of atoms and molecules over time, can further refine the understanding of the stability and dynamics of the ligand-receptor complex. nih.gov By predicting the binding poses and interactions of this compound with its target receptors, molecular docking provides a rational basis for its observed neurochemical and behavioral effects. medcraveonline.com

Computational modeling of metabolic pathways and enzyme kinetics is a powerful approach for understanding the complex biochemical networks within a cell. libretexts.orgfrontiersin.org These models use mathematical equations, often in the form of ordinary differential equations, to describe the rates of enzymatic reactions and the changes in metabolite concentrations over time. libretexts.org

In the context of this compound research, such models can be used to simulate its biosynthesis and metabolism. This compound is formed from the condensation of dopamine with acetaldehyde (B116499) or pyruvate, a reaction that can be catalyzed by enzymes like salsolinol synthase. researchgate.netresearchgate.net Predictive modeling can help to understand the kinetics of this enzyme and how factors such as substrate concentrations and the presence of inhibitors might affect the rate of this compound formation. researchgate.net

Furthermore, these models can be integrated with data from metabolomics studies to create more comprehensive and accurate representations of the metabolic system. frontiersin.org By simulating the metabolic fate of this compound, including its potential N-methylation to form N-methyl-R-salsolinol, researchers can gain insights into the factors that control its endogenous levels in the brain. researchgate.net This understanding is crucial for elucidating the physiological and pathological roles of this compound and its metabolites.

Theoretical Frameworks, Debates, and Future Trajectories in R Salsolinol Research

Reconciling the Dual Nature: Neurotoxicity Versus Neuroprotection of R-Salsolinol

The scientific community has long debated the precise role of this compound in the central nervous system, with a significant body of research pointing towards a dualistic nature, exhibiting both neurotoxic and neuroprotective properties. This paradoxical effect appears to be highly dependent on concentration, cellular environment, and the presence of other molecules.

Neurotoxic Potential: this compound is often implicated as a neurotoxin, particularly in the context of neurodegenerative disorders like Parkinson's disease. nih.govpsu.edu Its structural similarity to known neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has fueled this hypothesis. psu.edupan.pl The proposed mechanisms of its toxicity include the inhibition of mitochondrial complex II, leading to impaired energy metabolism in neuronal cells. researchgate.net Furthermore, this compound can undergo oxidation to form reactive quinone species, which can induce oxidative stress and damage cellular components, including proteins and DNA. bmbreports.org Its metabolite, N-methyl-(R)-salsolinol, is considered even more potent in inducing apoptosis (programmed cell death) in dopaminergic neurons by activating caspase-3 and increasing oxidative stress. mdpi.comresearchgate.net

Neuroprotective Capabilities: Conversely, a growing number of studies suggest that this compound can exert neuroprotective effects, particularly at lower concentrations. nih.govmdpi.comnih.gov Research has shown that in certain experimental models, this compound can diminish the harmful effects of other neurotoxins. For instance, it has been found to reduce reactive oxygen species (ROS) levels and caspase activity induced by hydrogen peroxide or 6-hydroxydopamine (6-OHDA). nih.govresearchgate.net Some studies have reported that lower doses of (RS)-salsolinol (a racemic mixture of R- and S-salsolinol) can protect against glutamate-induced excitotoxicity. nih.gov This protective action might be linked to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival. nih.gov

The biphasic, or dose-dependent, nature of this compound's effects is a critical aspect of this debate. nih.gov Low concentrations (in the micromolar range) have been associated with neuroprotection, while higher concentrations can potentiate neurotoxic effects. nih.govnih.gov This suggests that the physiological or pathological consequences of this compound are finely tuned by its local concentration in specific brain regions.

Elucidating the Precise Physiological Significance of Endogenous this compound

While much of the focus has been on its pathological roles, the physiological significance of endogenously produced this compound is an area of active investigation. Its presence in the brain under normal conditions suggests it may have a functional role in neuronal processes. researchgate.netnih.gov

One of the most compelling pieces of evidence for a physiological role is its involvement in the regulation of prolactin secretion. nih.govwikipedia.orgbioscientifica.com Studies have shown that salsolinol (B1200041) can act as a prolactin-releasing factor in the neuro-intermediate lobe of the pituitary gland in lactating animals. wikipedia.orgbioscientifica.com This suggests a specific, regulated function within the neuroendocrine system.

Furthermore, this compound, as a derivative of dopamine (B1211576), is considered a potential neuromodulator of dopaminergic transmission. psu.edu It can influence the activity of dopaminergic neurons in the ventral tegmental area (VTA), a key component of the brain's reward system. frontiersin.orgfrontiersin.org By modulating the firing rate of these neurons, this compound can impact dopamine release in downstream regions like the nucleus accumbens, thereby influencing motivation and reward-related behaviors. frontiersin.orgfrontiersin.orguchile.cl

The concentration of endogenous this compound tends to be higher in dopamine-rich brain regions, further supporting its interaction with the dopaminergic system. helsinki.fi However, the exact circumstances that lead to its synthesis and the full extent of its physiological functions remain to be fully elucidated. nih.govhelsinki.fi

In-depth Characterization of Enantiomer-Specific Functions and Their Biological Ramifications

This compound has a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Salsolinol and (S)-Salsolinol. Emerging research indicates that these enantiomers can have distinct biological activities, adding another layer of complexity to its role in the brain. nih.govhelsinki.fi

While both enantiomers can be formed non-enzymatically, the proposed enzyme (R)-salsolinol synthase is believed to stereoselectively produce the (R)-enantiomer. nih.govhelsinki.fi In the human brain, there is a noted predominance of (R)-salsolinol over (S)-salsolinol. nih.govnih.gov

Significant differences in the pharmacological effects of the two enantiomers have been observed. For instance, while both enantiomers can act as agonists at the μ-opioid receptor, (S)-Salsolinol is reported to be a more potent agonist than (R)-Salsolinol. frontiersin.orguj.edu.pl Conversely, studies on behavioral sensitization and alcohol consumption have shown that (R)-Salsolinol, but not (S)-Salsolinol, induces motivational effects and increases voluntary ethanol (B145695) intake in animal models. uchile.cl In terms of neurotoxicity, some studies suggest that N-methyl-(R)-salsolinol, a metabolite of the (R)-enantiomer, is a potent dopaminergic neurotoxin. mdpi.comresearchgate.net

These findings underscore the importance of studying the enantiomers separately to understand their specific contributions to both physiological and pathological processes. The differential effects of the enantiomers could have significant implications for understanding their roles in various neurological and psychiatric conditions.

Feature(R)-Salsolinol(S)-Salsolinol
Predominance in Human Brain Predominant enantiomer. nih.govnih.govLess predominant.
μ-Opioid Receptor Agonism Agonist. frontiersin.orgMore potent agonist than (R)-Salsolinol. frontiersin.orguj.edu.pl
Effect on Ethanol Consumption Increases voluntary intake. uchile.clNo significant effect. uchile.cl
Motivational Effects Induces conditioned place preference. uchile.clNo significant effect. uchile.cl
Metabolism Can be N-methylated. wikipedia.orghelsinki.fiNot a substrate for N-methyltransferase. helsinki.fi

Identification and Functional Characterization of Undiscovered Metabolic Enzymes and Pathways

The metabolism of this compound involves several enzymatic and non-enzymatic steps, and a complete understanding of these pathways is crucial for deciphering its biological role.

Biosynthesis: this compound can be synthesized through multiple routes. A non-enzymatic Pictet-Spengler reaction between dopamine and acetaldehyde (B116499) can produce a racemic mixture of both R- and S-salsolinol. wikipedia.orghelsinki.fi An enzymatic pathway involving the enzyme (R)-salsolinol synthase has been proposed to stereoselectively synthesize (R)-Salsolinol from dopamine and acetaldehyde. nih.govhelsinki.finih.gov More recently, a protein with salsolinol synthase activity has been isolated and sequenced. acs.org Another potential pathway involves the condensation of dopamine with pyruvic acid to form salsolinol-1-carboxylic acid, which is then converted to salsolinol. psu.eduwikipedia.org

Degradation and Modification: Once formed, this compound can be metabolized by several enzymes. An N-methyltransferase can catalyze the N-methylation of (R)-Salsolinol to form N-methyl-(R)-salsolinol, a compound with significant neurotoxic potential. wikipedia.orghelsinki.fi This metabolite can then be oxidized by an amine oxidase to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). wikipedia.orghelsinki.fi Both (R)- and (S)-salsolinol can also be metabolized by catechol-O-methyltransferase (COMT) to form methoxy (B1213986) derivatives. nih.govhelsinki.fi

Future research needs to focus on the definitive identification and characterization of all the enzymes involved in these pathways, including the potentially undiscovered enzymes responsible for the conversion of salsolinol-1-carboxylic acid to salsolinol. psu.edu Understanding the regulation of these enzymes and the factors that influence their activity will provide critical insights into how this compound levels are controlled in the brain and how these pathways might be dysregulated in disease states.

Enzyme/PathwaySubstrate(s)Product(s)Significance
(R)-Salsolinol Synthase Dopamine, Acetaldehyde(R)-SalsolinolStereoselective synthesis of the R-enantiomer. nih.govhelsinki.finih.gov
Pictet-Spengler Reaction Dopamine, Acetaldehyde(R/S)-Salsolinol (racemic)Non-enzymatic formation. wikipedia.orghelsinki.fi
N-methyltransferase (R)-SalsolinolN-methyl-(R)-salsolinolFormation of a potent neurotoxin. wikipedia.orghelsinki.fi
Amine Oxidase N-methyl-(R)-salsolinolDMDHIQ+Further metabolism to a potentially toxic ion. wikipedia.orghelsinki.fi
Catechol-O-methyltransferase (COMT) (R)-Salsolinol, (S)-SalsolinolMethoxy derivativesDetoxification pathway. nih.govhelsinki.fi

Investigating the Trans-Blood-Brain Barrier Transport Mechanisms of Exogenous this compound

A significant question in this compound research is whether the exogenous compound, ingested from dietary sources such as bananas and cocoa, can cross the blood-brain barrier (BBB) to exert effects on the central nervous system. mdpi.comnih.govwikipedia.org The ability of exogenous this compound to penetrate the BBB has profound implications for its potential role in both health and disease.

The evidence regarding this compound's ability to cross the BBB is currently inconclusive and somewhat contradictory. mdpi.comnih.govacs.org Some studies suggest that certain tetrahydroisoquinoline derivatives can cross the BBB, and the observation of behavioral changes in animals after systemic administration of salsolinol indirectly supports this possibility. frontiersin.org For example, intraperitoneal administration of salsolinol has been shown to lead to its accumulation in the neostriatum of rats. frontiersin.org In contrast, other research indicates that salsolinol has a prominent BBB that limits its entry into the brain. nih.gov

The physicochemical properties of a molecule, such as its lipid solubility and molecular weight, are key determinants of its ability to passively diffuse across the BBB. mdpi.com It is also possible that specific transport mechanisms, such as carrier-mediated transport or receptor-mediated transcytosis, could be involved in the transport of this compound across the BBB. mdpi.com However, the specific transporters that might be responsible for this compound influx or efflux at the BBB have not yet been identified.

Future research should employ advanced techniques to directly investigate the transport of this compound and its enantiomers across the BBB. This could involve in vitro models of the BBB, in situ brain perfusion studies, and in vivo imaging techniques. Identifying the specific transport mechanisms would be a major breakthrough, potentially opening up new avenues for understanding how dietary factors might influence brain function and disease susceptibility.

Systems Biology Approaches for a Holistic Understanding of this compound's Role in Neural Networks

To move beyond a reductionist view and gain a comprehensive understanding of this compound's complex actions, systems biology approaches are essential. This involves integrating data from various levels of biological organization, from molecular interactions to whole-network dynamics, to model the multifaceted effects of this compound on neural circuits.

This compound has been shown to modulate the activity of key neural networks, particularly the mesolimbic and nigrostriatal dopaminergic pathways. psu.edufrontiersin.org It can alter the excitability and firing patterns of dopamine neurons, thereby influencing neurotransmitter release and synaptic plasticity. frontiersin.org For example, electrophysiological studies have revealed that salsolinol can increase the firing rate of dopamine neurons in the VTA. frontiersin.org

A systems biology approach would involve:

Transcriptomics and Proteomics: To identify the genes and proteins whose expression is altered by this compound in different neuronal populations.

Metabolomics: To map the metabolic pathways affected by this compound and its metabolites.

Computational Modeling: To build predictive models of how this compound-induced changes at the molecular and cellular levels translate into altered neural network activity and behavior.

Neuroimaging: To visualize the effects of this compound on brain activity and connectivity in real-time.

By combining these approaches, researchers can construct a more holistic picture of how this compound interacts with complex neural systems. This will be crucial for understanding its dual neurotoxic/neuroprotective nature, its physiological functions, and its potential as a therapeutic target or a risk factor for neurological and psychiatric disorders.

Q & A

Q. How is R-Salsolinol biosynthesized in biological systems, and what enzymatic pathways are involved?

this compound is formed via a two-step enzymatic process: (1) Alcohol dehydrogenase oxidizes ethanol to acetaldehyde, which condenses with dopamine via the Pictet-Spengler reaction. (2) Salsolinol synthase facilitates stereoselective synthesis, favoring the R-enantiomer. Key intermediates include formaldehyde, which reacts with dopamine under acidic conditions . Methodological validation involves in vitro enzyme assays and HPLC analysis to track intermediates.

Q. What analytical methods are used to detect and quantify this compound enantiomers in human biofluids?

Gas chromatography-mass spectrometry (GC-MS) with chiral columns is the gold standard for enantiomeric resolution. For example, studies on plasma and urine employ derivatization techniques (e.g., trifluoroacetic anhydride) to enhance volatility, coupled with electrochemical detection for sensitivity (detection limit: ~0.1 ng/mL) . Baseline separation of R- and S-salsolinol requires pH-controlled mobile phases to avoid racemization artifacts.

Q. Is endogenous dopamine required for this compound formation, and how is this tested experimentally?

Dopamine is a prerequisite substrate. Rodent models with dopamine-depleted striata (via 6-OHDA lesions) show negligible this compound levels post-ethanol exposure. Microdialysis coupled with HPLC-ECD confirms this by measuring dopamine and this compound simultaneously in extracellular fluid .

Advanced Research Questions

Q. How does acute versus chronic ethanol intake influence this compound levels and enantiomeric distribution in humans?

Acute ethanol intake (1 g/kg) does not alter enantiomeric ratios (R:S remains ~1:1 in plasma), but total urinary this compound increases in subjects with low baseline levels (<0.15 ng/mL), suggesting genetic modulation of metabolic pathways . Chronic alcoholics, however, exhibit S-salsolinol predominance, linked to alcohol dehydrogenase polymorphism studies . Contradictions arise in cross-study comparisons due to dietary confounders (e.g., salsolinol-rich foods).

Q. What experimental models elucidate this compound’s neurotoxic effects in Parkinson’s disease (PD)?

  • In vivo : Striatal microinjection of this compound in rats reduces acetylcholinesterase (AChE) activity by 30–40% and elevates acetylcholine (ACh) to 239% of controls, disrupting dopamine (DA)-ACh balance. DA metabolites (DOPAC, HVA) drop by 50%, mimicking PD pathology .
  • In vitro : SH-SY5Y cells treated with 200 µM this compound show 60% apoptosis via caspase-3 activation, reversible by N-acetylcysteine (ROS scavenger) .

Q. How does N-methylation of this compound enhance its neurotoxicity, and what enzymes regulate this process?

Neutral N-methyltransferase (NMT) in human lymphocytes catalyzes this compound → N-methyl-(R)-salsolinol [(R)-NMSal], a selective dopaminergic toxin. Parkinsonian patients exhibit 5-fold higher NMT activity (100.2 vs. 18.9 pmol/min/mg protein in controls) . In vivo microdialysis in rat substantia nigra shows (R)-NMSal accumulates 3× faster than in other brain regions, correlating with DA neuron loss .

Q. What methodological challenges arise in distinguishing R- and S-salsolinol’s biological effects?

  • Pharmacokinetic variability : S-salsolinol crosses the blood-brain barrier 2× faster in primates, complicating dose-response comparisons.
  • Receptor specificity : this compound binds D2/D3 receptors (IC₅₀ = 3 µM) in nucleus accumbens, driving reinforcement in alcohol-preferring rats, while S-salsolinol shows negligible affinity .
  • Analytical interference : Racemization during sample preparation necessitates immediate acidification of biofluids .

Q. How do this compound’s dual roles as a hydroxyl radical (·OH) promoter and scavenger impact experimental design?

  • Scavenging : At 40 µM, this compound reduces ·OH by 50% in dopamine autoxidation assays (salicylate trapping + HPLC).
  • Promotion : N-methyl-(R)-salsolinol (40 µM) increases ·OH by 80% in vivo, requiring parallel measurement of DA catabolism (DOPAC/DA ratio) to differentiate direct toxicity from compensatory mechanisms .

Q. What genetic factors explain individual variability in this compound metabolism post-ethanol exposure?

Genome-wide association studies (GWAS) identify ADH1B rs1229984 (His48Arg) as a modifier: carriers with the Arg allele exhibit 70% lower this compound urinary output due to accelerated ethanol→acetaldehyde clearance . Lymphocyte NMT activity in PD patients follows a bimodal distribution, suggesting SLC22A2 (OCT2 transporter) polymorphisms may regulate substrate availability .

Q. How does this compound disrupt dopaminergic-cholinergic balance in neurodegenerative models?

  • Dopaminergic system : this compound (10 µM) inhibits tyrosine hydroxylase (TH) by 40% in rat striatal slices, reducing DA synthesis.
  • Cholinergic system : AChE inhibition elevates synaptic ACh, inducing excitotoxicity via muscarinic M1 receptor overactivation. Co-administration of donepezil (AChE inhibitor) exacerbates DA neuron loss in Drosophila PD models .

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